2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid is a compound that features a benzoic acid moiety linked to a pyrazole ring via an aminomethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 2-aminomethylbenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines .
Scientific Research Applications
2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism by which 2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid exerts its effects involves interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-3-carboxylic acid
- 2-aminomethylbenzoic acid
- 1-methyl-1H-pyrazole-3-carbaldehyde
Uniqueness
2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid is unique due to its specific structure, which combines the properties of both the benzoic acid and pyrazole moieties.
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-[[(1-methylpyrazol-3-yl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C13H15N3O2/c1-16-7-6-11(15-16)9-14-8-10-4-2-3-5-12(10)13(17)18/h2-7,14H,8-9H2,1H3,(H,17,18) |
InChI Key |
UIMFPBDFRDURHL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.